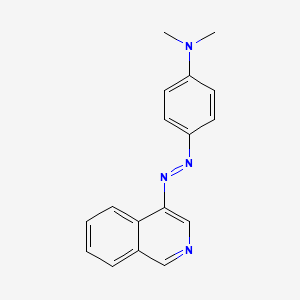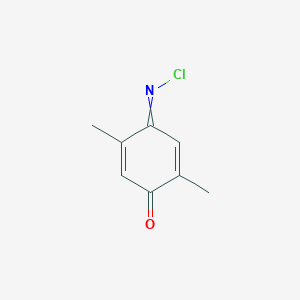
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often found in natural products, endogenous biochemical substances, and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves the reaction of N-substituted quinone imines with halogenating agents. For instance, the compound can be synthesized by halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas using potassium thiocyanate or thiourea in the presence of hydrochloric acid .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are frequently employed.
Major Products Formed
The major products formed from these reactions include various halogenated quinone imines, hydroquinone derivatives, and other substituted compounds .
Aplicaciones Científicas De Investigación
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinone imine structure allows it to participate in redox reactions, influencing cellular redox status and modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific substitution pattern and the presence of hypochlorous amide, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
64894-78-6 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
4-chloroimino-2,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-8(11)6(2)3-7(5)10-9/h3-4H,1-2H3 |
Clave InChI |
PCMVCEAMEHNCBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NCl)C(=CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)

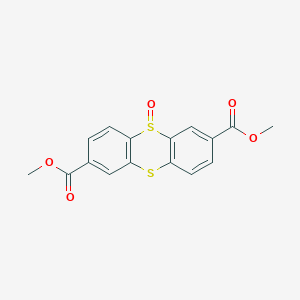



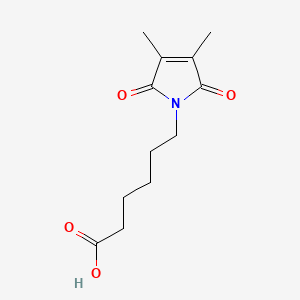

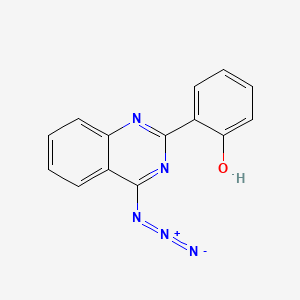
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
